molecular formula C24H32N2O4S B299768 N-[2-(4-tert-butylphenoxy)ethyl]-2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

N-[2-(4-tert-butylphenoxy)ethyl]-2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

カタログ番号 B299768
分子量: 444.6 g/mol
InChIキー: QGKSYDLEVHNPRD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(4-tert-butylphenoxy)ethyl]-2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It is also known by its trade name, Torcetrapib. Torcetrapib is a cholesterol ester transfer protein (CETP) inhibitor that was developed as a potential treatment for cardiovascular diseases.

作用機序

Torcetrapib inhibits the activity of N-[2-(4-tert-butylphenoxy)ethyl]-2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, which is responsible for transferring cholesterol esters from HDL to other lipoproteins. By inhibiting N-[2-(4-tert-butylphenoxy)ethyl]-2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, Torcetrapib increases the levels of HDL cholesterol in the blood, which is believed to be beneficial for cardiovascular health.
Biochemical and Physiological Effects:
Torcetrapib has been shown to increase HDL cholesterol levels by up to 72% in clinical trials. However, it has also been associated with adverse effects, such as an increase in blood pressure and mortality rates. The exact mechanisms underlying these effects are not fully understood.

実験室実験の利点と制限

Torcetrapib has been used extensively in preclinical and clinical studies to investigate its potential use in the treatment of cardiovascular diseases. However, its use is limited by its adverse effects, which have led to the termination of clinical trials.

将来の方向性

Despite the adverse effects associated with Torcetrapib, its potential use in the treatment of cardiovascular diseases continues to be investigated. Future research may focus on the development of safer N-[2-(4-tert-butylphenoxy)ethyl]-2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide inhibitors that do not have the adverse effects of Torcetrapib. Additionally, the role of HDL cholesterol in cardiovascular health is still not fully understood, and further research may be needed to elucidate its mechanisms of action.

合成法

Torcetrapib is synthesized by the reaction of 4-tert-butylphenol and epichlorohydrin to form 2-(4-tert-butylphenoxy)ethyl chloride. The resulting compound is then reacted with 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride to form Torcetrapib.

科学的研究の応用

Torcetrapib has been extensively studied for its potential use in the treatment of cardiovascular diseases, particularly in the management of high cholesterol levels. It has been found to increase high-density lipoprotein (HDL) cholesterol levels, which are considered to be beneficial for cardiovascular health. However, the use of Torcetrapib has been associated with adverse effects, such as an increase in blood pressure and mortality rates.

特性

製品名

N-[2-(4-tert-butylphenoxy)ethyl]-2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

分子式

C24H32N2O4S

分子量

444.6 g/mol

IUPAC名

N-[2-(4-tert-butylphenoxy)ethyl]-2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C24H32N2O4S/c1-17-15-20(26-13-6-7-22(26)27)16-18(2)23(17)31(28,29)25-12-14-30-21-10-8-19(9-11-21)24(3,4)5/h8-11,15-16,25H,6-7,12-14H2,1-5H3

InChIキー

QGKSYDLEVHNPRD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1S(=O)(=O)NCCOC2=CC=C(C=C2)C(C)(C)C)C)N3CCCC3=O

正規SMILES

CC1=CC(=CC(=C1S(=O)(=O)NCCOC2=CC=C(C=C2)C(C)(C)C)C)N3CCCC3=O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。